

Technical Guide: A Comprehensive Analysis of 2-benzyl-4-oxobutanoic acid

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Compound of Interest

Compound Name: 2-Benzyl-3-formylpropanoic acid

Cat. No.: B1217528

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the compound technically named 2-benzyl-4-oxobutanoic acid, often incorrectly referred to as **2-Benzyl-3-formylpropanoic acid**. It clarifies the correct IUPAC nomenclature and presents available data on its properties and synthesis.

IUPAC Nomenclature Clarification

The name "**2-Benzyl-3-formylpropanoic acid**" is systematically incorrect as it fails to identify the longest carbon chain containing the principal functional group. According to IUPAC nomenclature rules, the carboxylic acid group has higher priority than the aldehyde group.[1][2][3] The correct procedure involves:

- Identifying the Principal Functional Group: The carboxylic acid (-COOH) is the highest priority group and dictates the suffix of the name.[4]
- Determining the Parent Chain: The longest carbon chain that includes the carboxylic acid carbon is selected. The structure contains a four-carbon chain when including the carbon of the aldehyde group.
- Numbering the Chain: The chain is numbered starting from the carboxylic acid carbon as C1.

- Naming Substituents: The benzyl group ($\text{C}_6\text{H}_5\text{CH}_2-$) is on carbon 2.^[5] The aldehyde group ($-\text{CHO}$) is at the end of the four-carbon chain (C_4) and is treated as a substituent. When an aldehyde group's carbon is part of the parent chain, it is designated with the prefix "oxo-".^[6]^[7]

Therefore, the correct IUPAC name for the molecule is 2-benzyl-4-oxobutanoic acid.

- Structure:

Chemical Properties and Data

Quantitative data for 2-benzyl-4-oxobutanoic acid is not widely published. However, based on its structure as a γ -keto acid, certain properties can be inferred. The following table summarizes computed and expected properties.

Property	Value / Description
IUPAC Name	2-benzyl-4-oxobutanoic acid
Molecular Formula	$\text{C}_{11}\text{H}_{12}\text{O}_3$
Molecular Weight	208.21 g/mol
Appearance	Expected to be a solid at room temperature.
Solubility	Expected to be slightly soluble in water and soluble in organic solvents like ethanol, acetone, and ethyl acetate.
Acidity (pKa)	The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids.
Key Functional Groups	Carboxylic Acid, Aldehyde (Keto-form), Benzyl Group

Synthesis Protocols

The synthesis of γ -keto acids such as 2-benzyl-4-oxobutanoic acid can be achieved through various organic chemistry methodologies. A common conceptual approach involves the

alkylation of a β -keto ester followed by hydrolysis and decarboxylation, or the acylation of an enolate. A plausible synthetic route is outlined below.

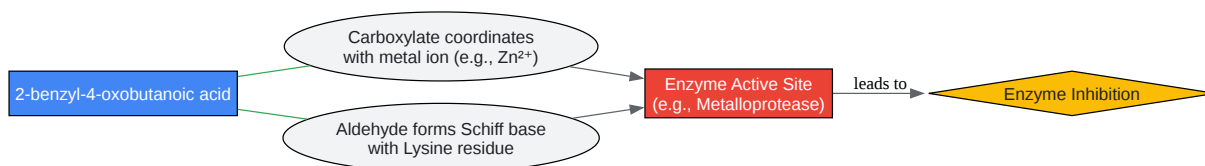
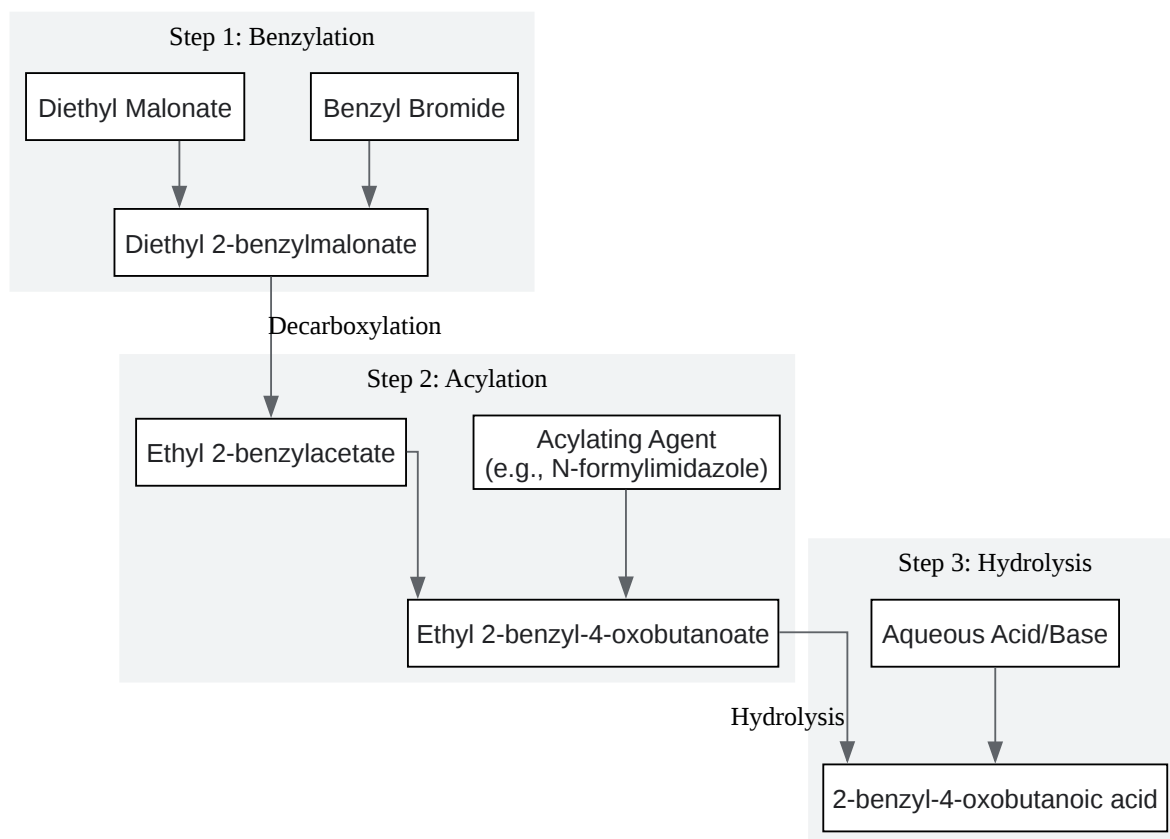
Experimental Protocol: Synthesis via Acylation of a Malonic Ester Derivative

This protocol describes a generalized procedure for synthesizing a substituted γ -keto acid.

- Step 1: Benzylation of Diethyl Malonate
 - To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C.
 - Allow the mixture to stir for 30 minutes.
 - Add benzyl bromide (1.0 eq) dropwise and allow the reaction to warm to room temperature and then reflux for 4-6 hours.
 - After cooling, remove the solvent under reduced pressure. Extract the product with ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and purify by distillation to obtain diethyl 2-benzylmalonate.
- Step 2: Acylation and Decarboxylation
 - The resulting diethyl 2-benzylmalonate can be mono-decarboxylated to ethyl 2-benzylacetate.
 - The enolate of ethyl 2-benzylacetate is then formed using a strong base like lithium diisopropylamide (LDA).
 - This enolate is subsequently acylated using an appropriate acylating agent that can be converted to the formyl group, such as N-formylimidazole.
 - This yields the β -keto ester derivative.
- Step 3: Hydrolysis

- The resulting ester is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous HCl or NaOH.
- Acidic workup (if base hydrolysis was used) protonates the carboxylate to yield the final product, 2-benzyl-4-oxobutanoic acid.

Diagram of Synthetic Workflow



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- To cite this document: BenchChem. [Technical Guide: A Comprehensive Analysis of 2-benzyl-4-oxobutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217528#iupac-name-for-2-benzyl-3-formylpropanoic-acid]

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